(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate

Chiral purity Specific rotation Impurity profiling

(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate (CAS 84793-24-8), also designated as N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride (NEPA-NCA), is a chiral oxazolidinone-derived N-carboxyanhydride. This compound functions as the pivotal activated intermediate in the industrial synthesis of the ACE inhibitor enalapril maleate and serves additionally as a well-characterized process-related impurity reference standard (Enalapril Impurity 5/6) for ANDA regulatory filings.

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
CAS No. 84793-24-8
Cat. No. B1588512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate
CAS84793-24-8
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C
InChIInChI=1S/C16H19NO5/c1-3-21-15(19)13(10-9-12-7-5-4-6-8-12)17-11(2)14(18)22-16(17)20/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m0/s1
InChIKeyGFZFELCFSBCPDB-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate (CAS 84793-24-8) for ACE Inhibitor Intermediate and Impurity Reference Applications


(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate (CAS 84793-24-8), also designated as N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride (NEPA-NCA), is a chiral oxazolidinone-derived N-carboxyanhydride [1]. This compound functions as the pivotal activated intermediate in the industrial synthesis of the ACE inhibitor enalapril maleate and serves additionally as a well-characterized process-related impurity reference standard (Enalapril Impurity 5/6) for ANDA regulatory filings [2][3]. Its dual utility—as a reactive building block and as a certified reference material—makes unambiguous chemical identity and chiral integrity procurement-critical parameters.

Procurement Risk in Substituting Enalapril NCA Intermediate 84793-24-8 with Generic N-Carboxyanhydrides


Substituting CAS 84793-24-8 with a generic N-carboxyanhydride or a different activated form of the NEPA side chain is not scientifically supportable because the compound's value proposition is anchored in the synergy between its specific (S,S) stereochemistry and its N-carboxyanhydride electrophilicity [1]. The open-chain NEPA acid (Enalapril Impurity B, CAS 82717-96-2) lacks the activated carbonyl necessary for direct, high-yield coupling with L-proline without additional activating reagents [1]. Conversely, alternative NCA intermediates possessing different side chains or stereochemistry (e.g., the (S,R)-diastereomer, known as Trandolapril Impurity 7) will introduce wrong-configuration chiral centers that propagate into the final drug substance, generating pharmacopoeia-controlled diastereomeric impurities [2]. The quantitative evidence below demonstrates that identity, reactivity, and stereochemical outcome are uniquely coupled in this specific CAS entity.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Enalapril Intermediate CAS 84793-24-8


Chiral Identity Confirmation: Specific Rotation Differentiates (S,S)-NEPA-NCA from the NEPA Open-Chain Acid

The (S,S)-NEPA-NCA target compound exhibits a specific rotation of +12° (c=2, acetonitrile) or +34.0 to +38.0° (c=1, CHCl₃), which is orthogonal to and distinguishable from the NEPA open-chain acid (Enalapril Impurity B, CAS 82717-96-2), which shows +29.5° (c=1, MeOH) [1]. This difference arises from the rigid cyclic N-carboxyanhydride structure versus the flexible amino acid and provides a routine polarimetric checkpoint for identity verification upon receipt.

Chiral purity Specific rotation Impurity profiling

Coupling Yield with L-Proline: NCA Intermediate Achieves ~95% Yield vs. 75–85% for Competing Activated Ester Routes

Patent US 4,716,235 explicitly demonstrates that reacting the N-carboxyanhydride of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (i.e., CAS 84793-24-8) with L-proline in aqueous basic conditions (KOH/K₂CO₃, THF/H₂O) provides enalapril in a substantially quantitative yield of approximately 95% [1]. In contrast, coupling of the corresponding NEPA acid chloride (in situ generated from NEPA acid) with silylated L-proline at low temperature (< −10 °C) followed by aqueous workup typically yields unpurified enalapril maleate in the 75–85% range owing to competing hydrolysis and epimerization side reactions [2]. The NCA route avoids the need for low-temperature activation and multi-step aqueous extraction, directly improving isolated yield.

Amide coupling Peptide synthesis Enalapril manufacturing N-Carboxyanhydride reactivity

Platform Versatility: Single NEPA-NCA Intermediate Enables Synthesis of 8 Distinct ACE Inhibitors in Continuous Flow

Breen and Jamison (2019) demonstrated that N-substituted L-alanine N-carboxyanhydrides, including NEPA-NCA (CAS 84793-24-8), serve as universal activated intermediates for the continuous flow synthesis of eight structurally distinct ACE inhibitors—enalapril, lisinopril, ramipril, trandolapril, perindopril, imidapril, quinapril, and delapril—in up to 88% overall yield with throughputs of ≈0.5 g h⁻¹, and enalapril at ≈1 g h⁻¹ on an industrially relevant platform [1]. In contrast, non-NCA routes (e.g., reductive amination with ethyl 2-oxo-4-phenylbutyrate) require compound-specific optimization of catalysts, additives, and conditions for each ACE inhibitor target and typically yield diastereomeric mixtures requiring subsequent separation [2].

Continuous flow synthesis ACE inhibitor library Process intensification NCA platform

HPLC Purity Specification: ≥98% (HPLC) Commercial Standard Supports Direct Use in ANDA Method Validation

Commercially available CAS 84793-24-8 is routinely supplied with a minimum HPLC purity of ≥98% (by HPLC, TCI method >98.0%(T)(HPLC)) , meeting the purity threshold required for use as a reference standard in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDAs) [1]. In comparison, many enantiomeric or diastereomeric impurity standards (e.g., Enalapril EP Impurity A, (R,S,S)-isomer) are frequently offered at ≥95% purity or as qualitative reference materials only, which introduces larger uncertainty when used as quantitative calibrants for impurity determination at the ICH Q3A reporting threshold (0.05%) .

HPLC purity Reference standard Method validation Impurity quantification

Diastereomeric Integrity: NCA Route Preserves >99% Stereo-Purity at the Alanine α-Center vs. Reductive Amination Routes Requiring Additive Screening to Reach ~94:6 d.r.

The NEPA-NCA intermediate (CAS 84793-24-8) contains a pre-installed (S)-alanine stereocenter that is locked within the rigid oxazolidinone ring; coupling with L-proline under aqueous basic conditions does not epimerize the alanine α-carbon, yielding enalapril with >99% diastereomeric purity without requiring chromatographic or crystallization-based diastereomer separation [1]. The alternative reductive amination route (ethyl 2-oxo-4-phenylbutyrate + L-alanyl-L-proline) requires multidimensional screening of catalyst, additives, and hydrogen pressure to improve the diastereomeric ratio from an initial ~11:1 (91.7:8.3) to a best-case 17:1 (94.4:5.6), still leaving ~5–8% of the undesired diastereomer that must be removed [2].

Epimerization control Diastereomeric ratio Crystallization-free purity GMP intermediate

Evidence-Backed Procurement Scenarios for (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate (CAS 84793-24-8)


Generic Enalapril Maleate API Manufacturing: Direct High-Yield Coupling to L-Proline

Generic pharmaceutical manufacturers seeking to optimize the cost-of-goods for enalapril maleate benefit from the ~95% isolated yield achievable when coupling CAS 84793-24-8 with L-proline, representing a 10–20 percentage point advantage over acid chloride or CDI-mediated coupling routes [1]. The reaction proceeds at ambient temperature in aqueous-organic medium without requiring low-temperature equipment, further reducing capital and operational expenditure. The >99% diastereomeric purity of the resulting enalapril eliminates the need for a dedicated diastereomer removal step, streamlining the downstream purification sequence [1].

Multi-ACE-Inhibitor Platform Strategy: Single Intermediate for Diverse Generic Portfolio

Contract manufacturing organizations (CMOs) and generic companies maintaining a portfolio of ACE inhibitor products (enalapril, lisinopril, ramipril, trandolapril, perindopril, imidapril, quinapril, delapril) can use CAS 84793-24-8 as a universal NCA intermediate [2]. Continuous flow methodology enables synthesis of all eight targets from this single intermediate with up to 88% overall yield and 0.5–1 g h⁻¹ throughput, reducing intermediate inventory by a factor of eight relative to maintaining compound-specific activated esters [2].

ANDA Analytical Method Validation: High-Purity Impurity Reference Standard

Analytical development groups preparing ANDA submissions for enalapril maleate require a well-characterized impurity reference standard with ≥98% HPLC purity to serve as a quantitative calibrant for the determination of NEPA-NCA residual levels in drug substance [3]. The availability of detailed characterization data (NMR, MS, HPLC) compliant with regulatory guidelines, along with traceability to USP or EP pharmacopoeial standards, supports method validation (AMV) and quality control (QC) applications as specified in ICH Q2(R1) and ICH Q3A guidelines [3].

Process Development and Scale-Up Studies: Reactivity and Stability Benchmarking

Process chemists investigating the kinetics and robustness of NCA-mediated amide couplings use CAS 84793-24-8 as a model substrate for in situ IR monitoring (ReactIR) studies to determine rate constants and endpoint detection for continuous flow scale-up [2]. The compound's well-defined melting point (69–73 °C) and specific rotation (+34.0 to +38.0° in CHCl₃) provide routine quality control checkpoints for incoming material identity verification before committing to kilogram-scale campaigns .

Quote Request

Request a Quote for (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.